molecular formula C16H21FN2O5S B6662024 4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid

4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid

Cat. No.: B6662024
M. Wt: 372.4 g/mol
InChI Key: LXTKRTWIAYHVCV-UHFFFAOYSA-N
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Description

4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid is a complex organic compound with potential applications in various scientific fields. This compound features a cyclohexane ring substituted with a carboxylic acid group and a sulfonylamino-propanoylamino side chain, which includes a fluorophenyl group. The presence of these functional groups suggests that the compound may exhibit interesting chemical and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route includes:

    Formation of the sulfonylamino intermediate: This step involves the reaction of 2-fluorobenzenesulfonyl chloride with an appropriate amine to form the sulfonylamino derivative.

    Coupling with a propanoylamino group: The sulfonylamino intermediate is then reacted with a propanoylamino compound under suitable conditions to form the desired side chain.

    Cyclohexane ring functionalization:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the employment of catalysts to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the fluorophenyl group or the sulfonylamino moiety.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It may serve as a probe or inhibitor in biochemical assays, helping to elucidate the function of specific enzymes or pathways.

    Medicine: The compound could be investigated for its therapeutic potential, particularly in the treatment of diseases where sulfonylamino derivatives have shown efficacy.

    Industry: It may find use in the development of new materials or as an intermediate in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid exerts its effects depends on its specific application. In a biological context, the compound may interact with molecular targets such as enzymes, receptors, or ion channels. The sulfonylamino group can form hydrogen bonds or electrostatic interactions with active sites, while the fluorophenyl group may enhance binding affinity through hydrophobic interactions.

Comparison with Similar Compounds

Similar Compounds

    4-[3-[(2-Chlorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid: Similar structure but with a chlorine atom instead of fluorine.

    4-[3-[(2-Methylphenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid: Similar structure but with a methyl group instead of fluorine.

    4-[3-[(2-Nitrophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid: Similar structure but with a nitro group instead of fluorine.

Uniqueness

The presence of the fluorine atom in 4-[3-[(2-Fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid can significantly influence its chemical and biological properties. Fluorine is known to enhance metabolic stability, increase lipophilicity, and improve binding affinity to biological targets, making this compound potentially more effective in certain applications compared to its analogs.

Properties

IUPAC Name

4-[3-[(2-fluorophenyl)sulfonylamino]propanoylamino]cyclohexane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21FN2O5S/c17-13-3-1-2-4-14(13)25(23,24)18-10-9-15(20)19-12-7-5-11(6-8-12)16(21)22/h1-4,11-12,18H,5-10H2,(H,19,20)(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXTKRTWIAYHVCV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1C(=O)O)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21FN2O5S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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